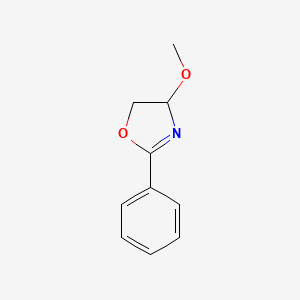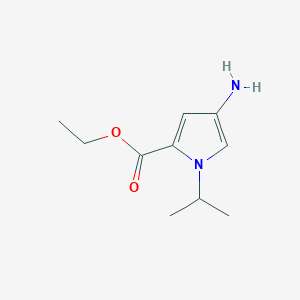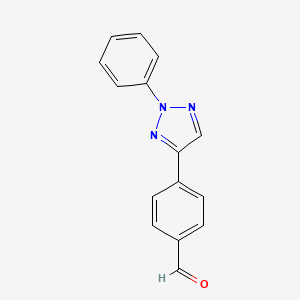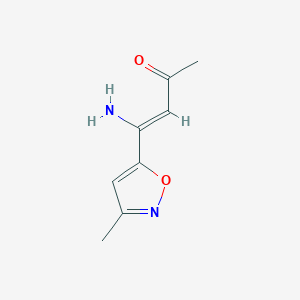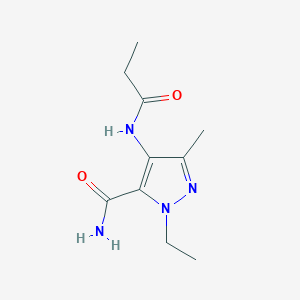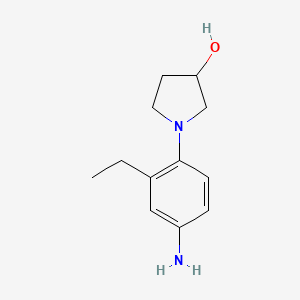
1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes a series of reactions including amination and cyclization to introduce the amino and ethyl groups at the desired positions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.
Substitution: The amino group on the aromatic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
1-(4-Amino-2-ethylphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones. These compounds also feature the pyrrolidine ring but differ in their functional groups and biological activities.
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-amino-2-ethylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c1-2-9-7-10(13)3-4-12(9)14-6-5-11(15)8-14/h3-4,7,11,15H,2,5-6,8,13H2,1H3 |
InChI Key |
KLJSZYAMOCEYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
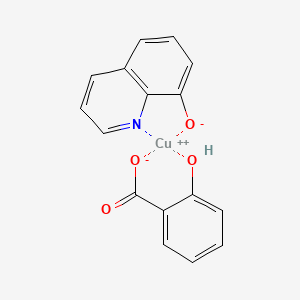


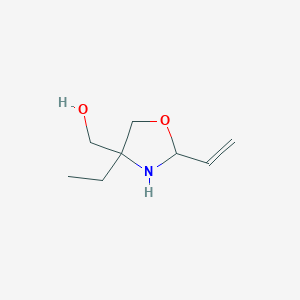
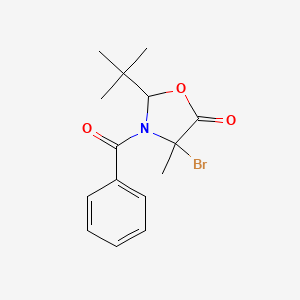
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
